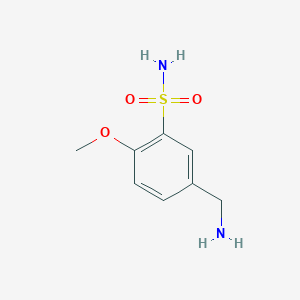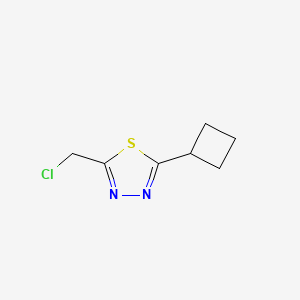
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate, commonly referred to as E2A3CF3HP, is a synthetic compound used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine, and it contains a combination of a hydroxyl group, an amino group, and a chloro-fluoro group. E2A3CF3HP is a versatile molecule, as it can be used as a building block for a wide range of molecules, and it can also be used as a catalyst for some chemical reactions.
Applications De Recherche Scientifique
Chemical Interactions and Molecular Analysis
The research applications of Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate span various fields, including molecular interaction studies and synthetic chemistry. One notable area is the study of non-hydrogen bond interactions, such as C⋯π interactions, which are significant for understanding molecular assemblies and designing new materials. These interactions are crucial for the rational design of organic compounds with specific properties and applications (Zhang et al., 2012). Additionally, the compound's utility in exploring N⋯π and O⋯π interactions highlights its role in advancing crystal engineering and the development of novel crystalline structures (Zhang et al., 2011).
Synthesis and Chemical Transformations
This compound's reactivity with nucleophiles has been explored to generate derivatives with potential pharmaceutical applications. These transformations highlight the compound's versatility in synthetic organic chemistry and its potential as a precursor for various bioactive molecules (Kakimoto et al., 1982).
Anticancer Applications
In the realm of medicinal chemistry, amino acetate functionalized Schiff base organotin(IV) complexes derived from similar structural frameworks have shown promising anticancer activity. Such studies underscore the potential of this compound derivatives in the development of new chemotherapeutic agents (Basu Baul et al., 2009).
Labeling and Tracer Studies
The compound has also been utilized in the synthesis of labeled molecules, such as [14C]flupirtine maleate, demonstrating its value in pharmacological and biochemical tracer studies. Such applications are crucial for drug development, allowing researchers to track the distribution and metabolism of therapeutic agents (Choi et al., 1987).
Propriétés
IUPAC Name |
ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO3/c1-2-17-11(16)9(14)10(15)6-3-4-7(12)8(13)5-6/h3-5,9-10,15H,2,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXIZWFYORNKLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC(=C(C=C1)Cl)F)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1528450.png)






![[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol](/img/structure/B1528463.png)




